molecular formula C18H22N2O2 B12707890 5-Amino-n-butyl-2-(p-tolyloxy)benzamide CAS No. 515875-77-1

5-Amino-n-butyl-2-(p-tolyloxy)benzamide

Cat. No.: B12707890
CAS No.: 515875-77-1
M. Wt: 298.4 g/mol
InChI Key: KKSOWOKLNBDMRY-UHFFFAOYSA-N
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Description

5-Amino-n-butyl-2-(p-tolyloxy)benzamide is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide, featuring an amino group, a butyl chain, and a p-tolyloxy group attached to the benzene ring. This compound has been studied for its anti-inflammatory properties and potential use in various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-n-butyl-2-(p-tolyloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-n-butyl-2-(p-tolyloxy)benzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Pharmacology: Explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-n-butyl-2-(2-propynyloxy)benzamide: Another derivative of benzamide with similar structural features but different substituents.

    5-Amino-n-butyl-2-cyclohexyloxy-benzamide: A compound with a cyclohexyloxy group instead of a p-tolyloxy group.

    5-Amino-n-butyl-2-phenoxy-benzamide: A derivative with a phenoxy group attached to the benzene ring.

Uniqueness

5-Amino-n-butyl-2-(p-tolyloxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its p-tolyloxy group may influence its binding affinity and selectivity towards specific molecular targets .

Properties

CAS No.

515875-77-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

5-amino-N-butyl-2-(4-methylphenoxy)benzamide

InChI

InChI=1S/C18H22N2O2/c1-3-4-11-20-18(21)16-12-14(19)7-10-17(16)22-15-8-5-13(2)6-9-15/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)

InChI Key

KKSOWOKLNBDMRY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C

Origin of Product

United States

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